N-(2-cyanophenyl)-2-(ethylthio)benzamide
Overview
Description
N-(2-cyanophenyl)-2-(ethylthio)benzamide, also known as ETC-159, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. The compound inhibits the activity of a protein called the Hedgehog pathway, which is involved in cell growth and differentiation. ETC-159 has been studied for its ability to inhibit the growth of cancer cells, particularly in pancreatic and ovarian cancers.
Mechanism of Action
N-(2-cyanophenyl)-2-(ethylthio)benzamide inhibits the activity of the Hedgehog pathway, which is involved in cell growth and differentiation. The pathway is activated in many types of cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting the pathway, this compound can prevent the growth and spread of cancer cells. The compound has also been found to have anti-inflammatory effects, which may contribute to its therapeutic activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. The compound has been shown to inhibit the expression of genes involved in inflammation, which may be beneficial in the treatment of inflammatory diseases. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-cyanophenyl)-2-(ethylthio)benzamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. The compound is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(2-cyanophenyl)-2-(ethylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of the Hedgehog pathway, which may have greater therapeutic potential. Another direction is the investigation of the compound's activity in combination with other cancer drugs, which may enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential for the treatment of other diseases.
Scientific Research Applications
N-(2-cyanophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, this compound has been found to be effective against pancreatic and ovarian cancer cells, which are known to be resistant to chemotherapy. The compound has also been studied for its potential use in combination with other cancer drugs, with promising results.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-ethylsulfanylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-20-15-10-6-4-8-13(15)16(19)18-14-9-5-3-7-12(14)11-17/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNRGSCAUEAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.